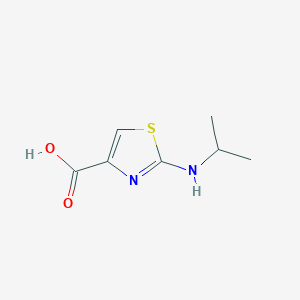

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULGNRJQYKBQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474592 | |

| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760934-24-5 | |

| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid via the Hantzsch Reaction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical research and development.[1] The synthetic strategy is centered on the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole heterocycle.[2][3] This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols for a two-step synthesis, and addresses critical aspects of process optimization and product characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists engaged in medicinal chemistry and organic synthesis.

Introduction

The Significance of 2-Aminothiazole Scaffolds in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[4][5] Specifically, the 2-aminothiazole motif is a cornerstone in the design of agents with anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6] Their ability to engage in diverse biological interactions makes them high-value targets in modern drug discovery programs. The target molecule of this guide, this compound, serves as a versatile building block for more complex bioactive molecules.[1]

Overview of the Hantzsch Thiazole Synthesis

First reported by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry.[2] The reaction classically involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[2][7] Its enduring prevalence is a testament to its reliability, generally high yields, and the accessibility of its starting materials.[3][7] The thermodynamic driving force of the reaction is the formation of a stable, aromatic thiazole ring, which makes the process highly favorable.[8]

Mechanistic Insights: The Chemistry Behind the Synthesis

The Core Hantzsch Reaction Mechanism

The synthesis of the 2-(isopropylamino)-1,3-thiazole-4-carboxylate core proceeds through a well-established, multi-step pathway. Understanding this mechanism is crucial for troubleshooting and optimization.

-

Nucleophilic Attack (SN2 Reaction): The process begins with the sulfur atom of the thioamide (N-isopropylthiourea) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the α-haloketone (ethyl 2-chloroacetoacetate), displacing the chloride leaving group in a classic SN2 reaction.[7][8][9]

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon of the ketone. This intramolecular condensation step forms a five-membered ring, a hydroxylated thiazoline intermediate.[10]

-

Dehydration and Aromatization: The thiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[9][10] This irreversible step is the primary driving force for the overall reaction.

Rationale for Reagent Selection

The choice of starting materials directly dictates the substitution pattern of the final thiazole product.

-

N-Isopropylthiourea: This substituted thioamide is selected to install the required isopropylamino group at the C2 position of the thiazole ring. The use of a substituted thiourea is a common and effective strategy for producing 2-N-substituted aminothiazoles.

-

Ethyl 2-chloroacetoacetate: This α-halo-β-ketoester is an ideal substrate for this reaction.[11] The α-chloro group provides the necessary electrophilic center for the initial SN2 attack, while the β-ketoester functionality ultimately becomes the C4-carboxylate group on the thiazole ring.[10] Using an ester form facilitates purification and can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Experimental Protocol: A Step-by-Step Guide

This synthesis is performed in two primary stages: the Hantzsch cyclocondensation to form the ester, followed by saponification to yield the final carboxylic acid.

Required Materials and Reagents

| Reagent | Formula | MW ( g/mol ) |

| N-Isopropylthiourea | C₄H₁₀N₂S | 118.20 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 |

| Sodium Hydroxide | NaOH | 40.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Deionized Water | H₂O | 18.02 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

Step 1: Synthesis of Ethyl 2-(Isopropylamino)-1,3-thiazole-4-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-isopropylthiourea (e.g., 11.82 g, 0.10 mol, 1.0 eq).

-

Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (e.g., 16.46 g, 0.10 mol, 1.0 eq) to the solution at room temperature. Rationale: Although the reaction is not violently exothermic, controlled addition is good practice to maintain an even reaction temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps, ensuring the formation of the stable aromatic product.[8]

-

Cooling and Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (200 mL). Rationale: The bicarbonate solution neutralizes the hydrochloric acid byproduct generated during the reaction, causing the less soluble, neutral thiazole ester to precipitate.[7][8]

-

Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

-

Drying: Dry the crude product under vacuum to yield ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate as a solid.

Step 2: Saponification to this compound

-

Dissolution: In a 250 mL round-bottom flask, suspend the crude ester from Step 1 (e.g., 0.09 mol) in a mixture of ethanol (50 mL) and deionized water (50 mL).

-

Base Addition: Add sodium hydroxide pellets (e.g., 4.4 g, 0.11 mol, 1.2 eq) to the suspension. Rationale: A slight excess of base ensures complete hydrolysis of the ester to the carboxylate salt.

-

Heating: Heat the mixture to 50-60 °C and stir for 2-3 hours, or until the reaction is complete by TLC (disappearance of the starting ester). The solution should become homogeneous as the sodium salt of the product forms.

-

Cooling and Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring vigorously until the pH of the solution is ~3-4. Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in the aqueous medium, to precipitate.

-

Isolation and Drying: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts. Dry the product under vacuum at 50 °C.

Purification

The final product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, if required.

Process Optimization and Troubleshooting

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Solvent Choice | Ethanol, Methanol | Good solubility for reactants. Reaction can also be run in aqueous media or under microwave irradiation to potentially shorten reaction times.[3][12] |

| Stoichiometry | 1:1 to 1:1.2 (Thioamide excess) | A slight excess of the thioamide can help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[8] |

| Temperature | Reflux | Ensures sufficient energy for the dehydration/aromatization step. Lower temperatures may result in incomplete reaction or isolation of the thiazoline intermediate. |

| Workup pH | Step 1: Basic (pH > 8) Step 2: Acidic (pH 3-4) | In Step 1, incomplete neutralization may lead to lower yield. In Step 2, adding too much acid can protonate the 2-amino group, increasing solubility and reducing yield. |

Common Challenge: Low yield is a frequent issue in Hantzsch synthesis.[10] This can stem from impure starting materials, incomplete reaction, or side reactions. Ensure the α-haloketone is fresh, as they can degrade over time. If purification is challenging due to similar polarities of starting material and product, consider an acid-base extraction to selectively isolate the basic thiazole product.[10]

Characterization of the Final Product

The identity and purity of this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 760934-24-5 | [1] |

| Appearance | White to off-white solid | (Typical) |

| Hydrobromide Salt CAS | 300831-03-2 | [13] |

Expected Spectroscopic Data

-

¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), a singlet for the thiazole C5-proton, and broad, exchangeable signals for the N-H and COOH protons.

-

¹³C NMR: Expect signals for the seven distinct carbon atoms, including the thiazole ring carbons, the carboxylic acid carbonyl, and the isopropyl carbons.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch, a strong C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretches characteristic of the thiazole ring.[3]

-

Mass Spectrometry: The molecular ion peak (M+H)⁺ should be observed at m/z 187.05.

Conclusion

The Hantzsch reaction provides a direct and efficient pathway for the synthesis of this compound. This two-step procedure, involving an initial cyclocondensation followed by ester hydrolysis, is scalable and relies on readily available starting materials. The resulting product is a valuable heterocyclic building block, well-suited for further elaboration in drug discovery and medicinal chemistry programs. Careful control of reaction conditions and pH during workup are critical for maximizing yield and purity.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (2024). SynArchive. Retrieved from [Link]

-

Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Retrieved from [Link]

-

synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues... (n.d.). ResearchGate. Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1548. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bepls.com [bepls.com]

- 13. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Introduction

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its structural framework, featuring a thiazole ring substituted with an isopropylamino group and a carboxylic acid moiety, suggests a potential for diverse biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and enzyme-inhibitory actions.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a foundation for further investigation and utilization of this promising molecule. The compound is available as a free acid (CAS 760934-24-5) and as a hydrobromide salt (CAS 300831-03-2), the latter often used to enhance aqueous solubility.[1][2]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Due to a lack of extensive experimental data in publicly available literature, the following properties have been estimated using well-established computational prediction tools.

| Property | Predicted Value (Free Acid) | Predicted Value (Hydrobromide Salt) | Significance in Drug Development |

| Molecular Formula | C₇H₁₀N₂O₂S | C₇H₁₁BrN₂O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 186.23 g/mol [2] | 267.15 g/mol [1] | Influences diffusion, bioavailability, and formulation. |

| pKa (acidic) | ~3-4 | ~3-4 | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (basic) | ~5-6 | ~5-6 | Influences the charge state of the amino group, impacting interactions with biological targets. |

| logP | ~1.5 - 2.0 | Lower than free acid | A measure of lipophilicity, which affects membrane permeability and distribution. |

| Aqueous Solubility | Low to moderate | Higher than free acid | Crucial for drug delivery and bioavailability; salt formation typically increases solubility. |

| Melting Point | Not available | Not available | Important for formulation development and stability. |

Rationale for Predicted Values:

The predicted acidic pKa is in the range expected for a carboxylic acid on an electron-deficient heterocyclic ring. The basic pKa is attributed to the isopropylamino group. The predicted logP suggests that the free acid has moderate lipophilicity, which is often desirable for oral drug candidates. The hydrobromide salt is expected to have a lower logP and higher aqueous solubility due to its ionic character.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A plausible and widely used method is a variation of the Hantzsch thiazole synthesis.[3][4][5][6][7]

Proposed Synthesis Workflow

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Methodology:

-

Hantzsch Thiazole Synthesis:

-

To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol, add an equimolar amount of N-isopropylthiourea.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude ethyl 2-(isopropylamino)-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel.

-

-

Hydrolysis of the Ester:

-

Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

The precipitated this compound can be collected by filtration, washed with cold water, and dried.

-

Causality Behind Experimental Choices: The Hantzsch synthesis is a robust and versatile method for the formation of thiazole rings from readily available starting materials. The choice of ethanol as a solvent is common for this reaction as it is relatively inert and has a suitable boiling point for the reaction temperature. The final hydrolysis step is a standard procedure for converting an ester to a carboxylic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), a singlet for the proton on the thiazole ring, and a broad singlet for the carboxylic acid proton. The N-H proton of the amino group will likely also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the thiazole ring, and the carbons of the isopropyl group.[8][9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1680-1710 cm⁻¹.

-

A broad absorption corresponding to the O-H stretch of the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

-

The N-H stretching vibration of the secondary amine is expected around 3300-3500 cm⁻¹.

-

Characteristic C=N and C-S stretching vibrations from the thiazole ring will also be observed.[8][9]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of the compound. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically effective for this type of molecule. The purity is determined by the peak area percentage of the main component.

-

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents.

Antimicrobial Activity

The thiazole ring is a common feature in many compounds with demonstrated antimicrobial properties.[10][11][12] The presence of both a hydrogen bond donor (the amino and carboxylic acid groups) and acceptor (the nitrogen and oxygen atoms) in the molecule allows for potential interactions with the active sites of bacterial enzymes or other critical cellular components. Further screening against a panel of bacterial and fungal strains would be necessary to fully elucidate its antimicrobial potential.

Enzyme Inhibition

Thiazole-containing compounds have been investigated as inhibitors of various enzymes.[1] For example, some thiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[13] The carboxylic acid moiety can act as a key binding group, mimicking the substrate of certain enzymes. Molecular docking studies could be employed to predict potential protein targets and guide further biological evaluation.

Conclusion

This compound is a molecule with intriguing physicochemical properties and significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview based on available data and computational predictions, covering its core properties, a plausible synthetic route, and methods for its characterization. The insights into its potential as an antimicrobial or enzyme-inhibitory agent provide a strong rationale for its further investigation by researchers in the field of drug discovery. The information presented herein serves as a valuable resource for scientists aiming to unlock the full therapeutic potential of this and related thiazole derivatives.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. [Link]

-

Al-Omair, M. A., et al. (2015). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

-

Bieruta, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

-

Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]

-

Ivashkevich, O. A., et al. (2013). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

-

Synthesis of 2‐amino 4‐acyl thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2021). ResearchGate. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Cukurova Medical Journal. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. DergiPark. [Link]

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. [Link]

-

logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

-

Predicting Solubility. (n.d.). Rowan Scientific. [Link]

-

Online Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

-

LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Solubility Predictor. (n.d.). Chemaxon Docs. [Link]

-

2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2015). ResearchGate. [Link]

-

Solubility for different thiazolidine-2-carboxylic acid derivatives,.... (n.d.). ResearchGate. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

Sources

- 1. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thiazole-4-carboxylic acid | CAS#:3973-08-8 | Chemsrc [chemsrc.com]

- 11. Thiazoline-4-carboxylic acid | C4H5NO2S | CID 10129973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through advanced NMR techniques. We will explore the theoretical underpinnings of the spectral features, present predicted data based on established principles, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules.[1] The substituents, an isopropylamino group at the 2-position and a carboxylic acid at the 4-position, are expected to significantly influence its chemical and biological properties. Such compounds are of considerable interest in pharmaceutical research and development, often serving as key intermediates in the synthesis of novel therapeutic agents.[2] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution.[3][4]

Foundational Principles of NMR Spectroscopy for Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[5] The key parameters derived from NMR spectra are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms and aromatic rings, such as the thiazole moiety, generally shift signals to a higher frequency (downfield).[5]

-

Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets. The magnitude of the coupling constant (in Hertz) provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

For thiazole derivatives, the heteroatoms (nitrogen and sulfur) and the aromaticity of the ring create a distinct electronic landscape, leading to characteristic chemical shifts for the ring protons and carbons.[6][7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals. DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of exchangeable protons (NH and OH).[8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (thiazole ring) | 7.5 - 8.0 | Singlet (s) | - | 1H |

| NH (amino group) | 8.0 - 9.0 | Doublet (d) | ~7-8 | 1H |

| CH (isopropyl) | 3.8 - 4.2 | Septet (sept) or Multiplet (m) | ~7 | 1H |

| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | ~7 | 6H |

| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - | 1H |

Rationale for Assignments:

-

H-5: The lone proton on the thiazole ring is expected to be in the aromatic region, deshielded by the ring current and the electron-withdrawing carboxylic acid group.[6]

-

NH: The amino proton will be downfield due to its attachment to the electron-deficient thiazole ring. It is expected to show coupling to the isopropyl CH proton.

-

CH (isopropyl): This proton is coupled to the six equivalent methyl protons and the NH proton, likely resulting in a complex multiplet, often appearing as a septet.

-

CH₃ (isopropyl): The six methyl protons are equivalent and are split by the adjacent CH proton, giving rise to a characteristic doublet.

-

COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[9] Its signal will disappear upon the addition of D₂O.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is anticipated to show the following signals:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 165 - 175 |

| C-2 (thiazole ring) | 160 - 170 |

| C-4 (thiazole ring) | 140 - 150 |

| C-5 (thiazole ring) | 115 - 125 |

| CH (isopropyl) | 45 - 55 |

| CH₃ (isopropyl) | 20 - 25 |

Rationale for Assignments:

-

C=O: The carboxyl carbon is highly deshielded and appears at the downfield end of the spectrum.[9]

-

C-2: This carbon is attached to two nitrogen atoms (in the ring and the amino group), leading to significant deshielding.

-

C-4: Attached to the electron-withdrawing carboxylic acid group, this carbon will also be in the downfield region.

-

C-5: This carbon is expected to be the most upfield of the thiazole ring carbons.

-

CH and CH₃ (isopropyl): These aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

5.2. Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

5.3. 2D NMR Experiments for Unambiguous Assignment

To confirm the assignments, the following 2D NMR experiments are highly recommended:[4][10]

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, for instance, between the NH and CH, and the CH and CH₃ protons of the isopropyl group.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify directly attached ¹H-¹³C pairs.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons like C-2, C-4, and the carboxyl carbon.[8][10]

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key expected NMR correlations.

Caption: Molecular structure of this compound.

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

This technical guide provides a thorough framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and similar heterocyclic compounds. The application of 2D NMR techniques is emphasized as a critical step for the unambiguous assignment of all proton and carbon signals, ensuring the scientific integrity of the structural data.

References

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

- Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. emerypharma.com [emerypharma.com]

- 5. azooptics.com [azooptics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the molecule's behavior under mass spectrometric conditions, underpinned by established principles of fragmentation and supported by authoritative references.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its structural features, including a thiazole core, an amino group, and a carboxylic acid moiety, contribute to its potential biological activity.[1][2] Mass spectrometry is a pivotal analytical technique for the structural confirmation and identification of such novel compounds. Understanding the fragmentation pattern is crucial for interpreting mass spectra accurately, enabling unambiguous identification in complex matrices and guiding the synthesis of new chemical entities.

This guide will elucidate the predicted fragmentation pathways of this compound under electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID). ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, preserving the molecular integrity for subsequent fragmentation analysis.[3] CID then induces fragmentation by converting the ion's kinetic energy into internal energy upon collision with neutral gas molecules, leading to bond cleavage and the formation of characteristic product ions.[4]

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the lability of the carboxylic acid and isopropylamino substituents, as well as the inherent stability of the thiazole ring. The molecular weight of the compound is 186.23 g/mol .[1] The following sections detail the expected fragmentation cascades originating from the protonated molecule ([M+H]⁺ at m/z 187).

Primary Fragmentation Pathways

The initial fragmentation events are expected to involve the loss of neutral molecules from the most labile parts of the structure: the carboxylic acid and the isopropyl group.

-

Loss of Water (H₂O): Carboxylic acids are known to readily lose water ([M+H-H₂O]⁺) under CID conditions.[5][6] This process is often preceded by protonation on the carbonyl oxygen. This would result in a fragment ion at m/z 169.

-

Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylic acid group is another common fragmentation pathway for this class of compounds, leading to a fragment at m/z 143.[7]

-

Loss of Formic Acid (HCOOH): The elimination of the entire carboxylic acid group as formic acid can also occur, yielding a fragment at m/z 141.[5][7]

-

Alpha-Cleavage of the Isopropyl Group: Amines, particularly secondary amines, are prone to α-cleavage adjacent to the nitrogen atom.[5][8] For the isopropylamino group, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. However, the loss of a neutral alkene (propene, C₃H₆) through a rearrangement process is also highly probable, resulting in a fragment at m/z 145.

The following diagram illustrates these initial fragmentation steps:

Caption: Primary fragmentation pathways of protonated this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further dissociation to yield smaller, diagnostic ions. The stable thiazole ring is expected to remain intact in many of the larger fragments.[9][10]

-

Fragmentation of the m/z 145 ion: The ion at m/z 145, corresponding to the 2-amino-1,3-thiazole-4-carboxylic acid structure, would likely undergo decarboxylation to produce an ion at m/z 101.

-

Fragmentation of the m/z 141 ion: This ion, representing the 2-isopropylaminothiazole, could undergo further fragmentation of the thiazole ring itself, although this would require higher collision energy due to the ring's aromatic stability.[2]

A proposed sequential fragmentation is outlined in the diagram below:

Caption: Sequential fragmentation originating from the loss of propene.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their corresponding neutral losses, and the proposed structural assignments.

| m/z (amu) | Neutral Loss | Proposed Fragment Structure |

| 187 | - | [M+H]⁺: Protonated this compound |

| 169 | H₂O | Ion derived from dehydration of the carboxylic acid |

| 145 | C₃H₆ | 2-Amino-1,3-thiazole-4-carboxylic acid ion |

| 143 | CO₂ | Ion resulting from decarboxylation |

| 141 | HCOOH | 2-Isopropylaminothiazole ion |

| 101 | C₃H₆, CO₂ | 2-Aminothiazole ion |

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.[11]

Mass Spectrometry Parameters

The following parameters are suggested for analysis on a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.[11]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of the amino group makes the molecule readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation.[11] |

| Source Temperature | 120 - 150 °C | Prevents solvent condensation and aids in desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the removal of solvent from the charged droplets. |

| Cone Voltage | 20 - 40 V | A mild cone voltage can be used to minimize in-source fragmentation and preserve the precursor ion. |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy allows for the observation of a wide range of fragment ions, from primary to tertiary. |

Data Acquisition and Analysis

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 187.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate the fragmentation spectrum.

-

Data Interpretation: Compare the experimentally observed fragment ions with the predicted fragmentation pattern detailed in this guide.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by initial losses of small neutral molecules such as water, carbon dioxide, and propene from the protonated molecular ion. Subsequent fragmentation of the resulting ions can provide further structural information. The stable thiazole ring is expected to be a common core in many of the observed fragments. The experimental protocol provided in this guide offers a robust framework for obtaining high-quality mass spectral data to confirm these predictions. A thorough understanding of these fragmentation pathways is invaluable for the confident identification and structural elucidation of this and related compounds in various research and development settings.

References

-

American Chemical Society. (n.d.). Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids. The Journal of Physical Chemistry A. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1458.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem. Retrieved from [Link]

-

Wiley Online Library. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. Retrieved from [Link]

- Kertesz, V., & Van Berkel, G. J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(6), 659-671.

-

The Royal Society of Chemistry. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

PubMed. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Retrieved from [Link]

-

ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Osti.gov. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. Retrieved from [Link]

-

Sci-Hub. (1982). Derivatization of keto fatty acids: I. Synthesis and mass spectrometry of thiazolidinones. Journal of the American Oil Chemists' Society, 59(10), 411–414. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. article.sapub.org [article.sapub.org]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule of interest in pharmaceutical and agrochemical research, rigorous structural confirmation is paramount.[1][2] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups within the molecule, thereby confirming its identity and purity. This document, intended for researchers and drug development professionals, details the theoretical basis for the molecule's IR spectrum, presents a validated experimental protocol, and offers a step-by-step guide to spectral interpretation. We will deconstruct the spectrum by correlating specific absorption bands to the vibrational modes of the carboxylic acid, secondary amine, isopropyl, and thiazole ring moieties.

Introduction

The Significance of this compound

This compound is a heterocyclic compound featuring a thiazole core, a structure known to be a scaffold for a wide range of biologically active molecules.[3] Thiazole derivatives are investigated for numerous applications, including their potential as antimicrobial, anti-inflammatory, and anti-cancer agents.[1][3] This specific compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules, making its unambiguous structural verification a critical step in the research and development pipeline.[2]

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone analytical technique in organic chemistry.[4] Its power lies in the principle that chemical bonds and functional groups vibrate at specific, characteristic frequencies when they absorb infrared radiation.[4] By analyzing the resulting absorption spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), a chemist can deduce the presence or absence of key functional groups.[5] For a multifunctional molecule like this compound, IR spectroscopy provides a unique molecular "fingerprint," making it an indispensable tool for identity confirmation.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

-

Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration is exceptionally broad, typically appearing in the 3300-2500 cm⁻¹ range.[6][7][8] The carbonyl (C=O) stretch is also very strong and sharp, expected around 1710 cm⁻¹ for a hydrogen-bonded dimer.[8][9]

-

Secondary Amine (-NH-): A secondary amine typically exhibits a single N-H stretching band of weak to moderate intensity between 3500 and 3300 cm⁻¹.[10][11][12] In this molecule, this peak is anticipated to be superimposed on the broad O-H absorption from the carboxylic acid.

-

Thiazole Ring: Aromatic and heteroaromatic rings display a series of characteristic absorptions. C=N and C=C stretching vibrations within the thiazole ring are expected in the 1650-1400 cm⁻¹ region.[13][14] These bands are often of medium to sharp intensity.

-

Isopropyl Moiety (-CH(CH₃)₂): This aliphatic group will show sp³ C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[15][16] A key diagnostic feature is the C-H bending vibration, which often appears as a characteristic doublet around 1385-1370 cm⁻¹ due to the gem-dimethyl structure.[15]

Experimental Protocol: FT-IR Analysis

To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. The following methodology is based on established best practices for solid-state analysis.

Sample Preparation: The KBr Pellet Method

Causality: For solid, non-polymeric organic compounds, the Potassium Bromide (KBr) pellet technique is the gold standard. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not introduce interfering peaks. This method ensures the sample is finely dispersed, minimizing light scattering and producing a high-resolution spectrum.

Step-by-Step Protocol:

-

Drying: Gently dry approximately 1-2 mg of the this compound sample and ~100 mg of spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water. Moisture can introduce a broad O-H peak around 3400 cm⁻¹ and damage the KBr pellet press dies.

-

Grinding: In a dry agate mortar and pestle, thoroughly grind the KBr powder to a fine, consistent particle size.

-

Mixing: Add the 1-2 mg of sample to the KBr powder. Continue grinding for another 2-3 minutes until the mixture is homogeneous and has a flour-like consistency.

-

Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.

-

Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and should be remade.

Instrumentation and Data Acquisition

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Frontier, Bruker ALPHA II) is used.

-

Background Scan: Before analyzing the sample, a background spectrum of the empty sample compartment is collected. This measures the absorbance of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.

-

Parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Sample Scan: The KBr pellet is placed in the sample holder, and the spectrum is acquired using the same parameters as the background scan.

Spectral Interpretation: A Detailed Walkthrough

The resulting spectrum should be analyzed systematically, correlating the observed absorption bands with the expected vibrational modes.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

-

O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][7][8] This breadth is a direct result of the extensive hydrogen bonding in the carboxylic acid dimer.

-

N-H Stretch (Secondary Amine): A single, sharper peak of medium intensity is expected between 3350-3310 cm⁻¹.[10][17] This peak will appear as a shoulder on the leading edge of the much broader O-H band.

-

C-H Stretch (Isopropyl & Thiazole): Sharp, medium-intensity peaks will be visible between 3100-3000 cm⁻¹ (aromatic C-H from the thiazole ring) and 3000-2850 cm⁻¹ (aliphatic C-H from the isopropyl group).[16] These will be superimposed on the broad O-H absorption but are typically distinct enough to be identified.

The Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)

This region is highly diagnostic for unsaturated systems.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band should be present around 1710-1700 cm⁻¹ .[6][8] Its high intensity and position are characteristic of a conjugated carboxylic acid that is hydrogen-bonded.

-

C=N and C=C Stretches (Thiazole Ring): One or more medium-to-strong, sharp bands are expected between 1620-1500 cm⁻¹ .[13][18] These absorptions confirm the presence of the heteroaromatic ring structure.

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.

-

C-H Bends (Isopropyl): Look for a distinctive doublet (two small, sharp peaks of equal intensity) around 1385 cm⁻¹ and 1370 cm⁻¹ . This is a classic signature of the gem-dimethyl group in the isopropyl moiety.[15] Additional C-H bending (scissoring) will occur near 1470-1450 cm⁻¹.[16]

-

C-O Stretch & O-H Bend (Carboxylic Acid): A strong C-O stretching band coupled with O-H in-plane bending is expected in the 1320-1210 cm⁻¹ range.[7] A broad, medium-intensity O-H out-of-plane bend may also be visible around 950-910 cm⁻¹.[7]

-

C-N Stretch (Amine): A medium-intensity C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for the aliphatic amine portion.[10]

-

Thiazole Ring Bending: Out-of-plane C-H bending and other ring deformation modes will contribute to the pattern in the lower part of this region (< 900 cm⁻¹), further defining the molecule's unique fingerprint.

Data Synthesis and Summary

The following table consolidates the expected IR absorption data for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium, Sharp (Shoulder) |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch (sp²) | Thiazole Ring | Medium, Sharp |

| 3000 - 2850 | C-H Stretch (sp³) | Isopropyl Group | Medium, Sharp |

| 1710 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1620 - 1500 | C=N & C=C Ring Stretches | Thiazole Ring | Medium to Strong, Sharp |

| 1470 - 1450 | C-H Bend (Scissoring) | Isopropyl Group | Medium |

| ~1385 & ~1370 | C-H Bend (Symmetric) | Isopropyl (gem-dimethyl) | Medium, Sharp Doublet |

| 1320 - 1210 | C-O Stretch & O-H Bend (In-plane) | Carboxylic Acid | Strong |

| 1250 - 1020 | C-N Stretch | Amine | Medium |

| 950 - 910 | O-H Bend (Out-of-plane) | Carboxylic Acid | Medium, Broad |

Conclusion

Infrared spectroscopy is an exceptionally powerful and definitive technique for the structural verification of this compound. By systematically analyzing the key regions of the spectrum, a researcher can confidently confirm the presence of all requisite functional groups: the broad O-H and sharp C=O stretches of the carboxylic acid, the N-H stretch of the secondary amine, the C=N/C=C ring vibrations of the thiazole core, and the characteristic C-H stretches and bends of the isopropyl group. The unique combination of these absorptions in the fingerprint region provides final, unequivocal confirmation of the molecular identity. This guide provides the theoretical foundation and practical methodology to successfully employ FT-IR as a primary quality control and characterization tool in any research or development setting.

References

Sources

- 1. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

- 15. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chalcogen.ro [chalcogen.ro]

Solubility Profile of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid in Organic Solvents

An In-Depth Technical Guide

Executive Summary

The successful development of new pharmaceutical agents is profoundly dependent on a thorough understanding of their fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's lifecycle, influencing everything from formulation and bioavailability to process chemistry and manufacturing. This guide provides a comprehensive technical overview of the solubility profile of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid (C₇H₁₀N₂O₂S), a heterocyclic compound of significant interest in medicinal chemistry.[1]

This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this molecule. We will dissect its structural features, predict its behavior in various organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing drug discovery and development.

Introduction to the Target Compound

This compound is a heterocyclic building block utilized in pharmaceutical research and development.[1] Its structure is characterized by three key functional regions that dictate its chemical behavior and, consequently, its solubility:

-

A Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system itself contributes to the molecule's rigidity and potential for π-stacking interactions.[2] Thiazole moieties are common in bioactive compounds, including anti-cancer and anti-HIV agents.[2]

-

A Carboxylic Acid Group (-COOH): This is a strongly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This group is the primary driver of solubility in polar solvents and can be deprotonated to form a salt, significantly altering solubility.[4][5]

-

An Isopropylamino Group (-NH-CH(CH₃)₂): The secondary amine is a hydrogen bond donor and acceptor, contributing to polarity. However, the attached isopropyl group is a nonpolar, hydrophobic alkyl chain that can decrease solubility in highly polar solvents like water.[6]

The interplay between the hydrophilic carboxylic acid and amino groups and the more lipophilic thiazole ring and isopropyl substituent creates a complex solubility profile that must be experimentally determined.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 760934-24-5 | [1] |

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are likely to be soluble in one another.[7] For our target compound, solubility in a given organic solvent is a function of the energetic balance between overcoming the molecule's crystal lattice energy and the energy gained from new solute-solvent interactions.

2.1. The Role of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and amino groups, this compound is expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.[3][8]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. Solvents like DMSO are highly effective at dissolving a wide range of compounds and are anticipated to be excellent solvents for this molecule.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[7] The strong intermolecular hydrogen bonding within the crystalline structure of the carboxylic acid will be difficult to overcome with these solvents, leading to predicted poor solubility.[8]

2.2. Hydrogen Bonding: The Critical Interaction

Hydrogen bonding is the dominant intermolecular force governing the solubility of this compound.[10][11] The carboxylic acid group can form stable dimers through hydrogen bonds, which must be disrupted for dissolution to occur.[8] Solvents capable of competing for these hydrogen bonds will be more effective. The thiazole nitrogen and the amino group also participate in these crucial interactions, further defining the compound's solubility profile.[2][12]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, precise quantitative data must be obtained experimentally. The Saturation Shake-Flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[13][14]

3.1. Causality in Protocol Design

The protocol described below is designed to ensure that a true equilibrium is reached and accurately measured.

-

Using Excess Solute: Adding an excess of the solid compound ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.[13]

-

Equilibration Time: Agitating the mixture for a sufficient period (e.g., 18-24 hours) is critical to allow the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation.[15]

-

Temperature Control: Solubility is temperature-dependent.[16] Maintaining a constant, specified temperature is essential for reproducible results.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to ensure the analyzed supernatant represents the true saturated solution. Filtration or high-speed centrifugation are standard methods.[17]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), which offer high sensitivity and specificity.[18]

3.2. Mandatory Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask solubility method.

3.3. Step-by-Step Experimental Protocol

-

Preparation: a. Weigh approximately 10-20 mg of this compound into a 2 mL glass vial. b. Accurately pipette 1 mL of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure reproducibility.

-

Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for 18-24 hours to ensure equilibrium is reached.[15] Visually confirm that excess solid remains.

-

Phase Separation: a. Remove the vials from the shaker and allow them to stand for 30 minutes for large particles to settle. b. Draw the supernatant using a syringe and filter it through a solvent-compatible 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.[17]

-

Quantification (HPLC Method Example): a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration. b. Create a series of calibration standards by diluting the stock solution. c. Analyze the calibration standards and the filtered sample solutions by HPLC. d. Construct a calibration curve by plotting the peak area against concentration for the standards. e. Determine the concentration of the compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

Data Reporting: a. Calculate the average solubility from the triplicate measurements. b. Report the solubility in units of mg/mL or mol/L at the specified temperature.

Anticipated Solubility Profile and Data Interpretation

While precise values require experimentation, a qualitative and quantitative solubility profile can be predicted and structured for data collection.

Table 2: Predicted and Experimental Solubility Data Template

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | [Enter experimental data here] |

| Ethanol | Polar Protic | High | [Enter experimental data here] |

| Acetone | Polar Aprotic | Moderate to High | [Enter experimental data here] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | [Enter experimental data here] |

| Acetonitrile | Polar Aprotic | Moderate | [Enter experimental data here] |

| Ethyl Acetate | Moderately Polar | Low to Moderate | [Enter experimental data here] |

| Dichloromethane (DCM) | Nonpolar | Low to Sparingly Soluble | [Enter experimental data here] |

| Hexane | Nonpolar | Very Low / Insoluble | [Enter experimental data here] |

Interpreting the Results:

-

High solubility in Methanol and DMSO would confirm the dominant role of hydrogen bonding and strong polar interactions.

-

Decreasing solubility from Methanol to Ethanol would likely be due to the increasing length of the alkyl chain in the alcohol, which reduces its overall polarity.[5]

-

Low solubility in DCM and Hexane would validate the principle that nonpolar solvents cannot effectively overcome the strong intermolecular forces of the polar crystalline solute.[8]

Conclusion

The solubility of this compound is a complex property governed by the molecule's potent hydrogen bonding capabilities and its dual hydrophilic-lipophilic nature. A theoretical analysis predicts favorable solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. However, these predictions must be substantiated by rigorous experimental data. The Shake-Flask method remains the definitive standard for generating reliable thermodynamic solubility data, which is indispensable for guiding formulation strategies, ensuring data quality in biological assays, and enabling the successful progression of new drug candidates.[14][17]

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2. Smolecule.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate.

- Shake Flask Solubility Services. BioAssay Systems.

- Video: Physical Properties of Carboxylic Acids. JoVE.

- solubility experimental methods.pptx. Slideshare.

- Polarity and Solubility of Organic Compounds. Chemistry Learner.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.

- This compound. MySkinRecipes.

- 4.4 Solubility. Chemistry LibreTexts.

- Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics.

- How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora.

- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health (NIH).

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi Publisher.

- How Does Solvent Polarity Impact Compound Solubility?. YouTube.

- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. Benchchem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | 300831-03-2 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Physical Properties of Carboxylic Acids [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. al-kindipublishers.org [al-kindipublishers.org]

- 11. al-kindipublisher.com [al-kindipublisher.com]

- 12. Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. mdpi.com [mdpi.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aminothiazoles: Mechanism and Modern Applications

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen, forms the core of numerous pharmaceuticals with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6][7][8] The enduring importance of this scaffold necessitates robust, efficient, and well-understood synthetic methodologies.